N-(4-Nitrophenyl)formamide
Description
Overview of Formamide (B127407) Derivatives in Organic Chemistry
Formamides are a class of organic compounds characterized by the -NHCHO functional group. wikipedia.org They are derivatives of formic acid and play a crucial role in organic synthesis. wikipedia.org Formamide itself is a liquid miscible with water and is used as a solvent for many ionic compounds and as a feedstock in the manufacture of various chemicals. wikipedia.org
In the broader landscape of organic chemistry, formamide derivatives are highly valued as intermediates. ontosight.ai They are frequently employed in the synthesis of more complex molecules, including pharmaceuticals and natural products. ontosight.ai The formyl group (-CHO) can act as a protecting group for amines in peptide synthesis. researchgate.net Furthermore, formamides can participate in a variety of chemical transformations, serving as precursors to amines, isocyanides, and other functional groups. unl.edu Their utility extends to their use as solvents and additives in chemical reactions, leveraging their high boiling points and ability to dissolve a wide range of substances. ontosight.ainih.gov
Significance of the 4-Nitrophenyl Moiety in Chemical Research
The 4-nitrophenyl group, a benzene (B151609) ring substituted with a nitro group (-NO2) at the para position, is a key structural feature that imparts distinct and valuable properties to a molecule. ontosight.ai The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. ontosight.ai This property makes the aromatic ring more susceptible to nucleophilic attack, a principle often exploited in organic synthesis. ontosight.ai
In various research applications, the 4-nitrophenyl moiety serves as a useful building block. For instance, it is found in numerous pharmaceuticals and drug candidates, where it can influence the molecule's biological activity and pharmacokinetic properties. ontosight.ai The nitro group can be readily reduced to an amino group (-NH2), providing a convenient route to introduce a new functional group and further elaborate the molecular structure. ontosight.ai This transformation is a cornerstone in the synthesis of many complex organic molecules. Additionally, the unique electronic and optical properties conferred by the 4-nitrophenyl group make it valuable in the development of materials with specific characteristics, such as in the field of photonics. ontosight.ai
Scope and Research Imperatives for N-(4-Nitrophenyl)formamide
The study of this compound is driven by its potential as a versatile intermediate. Current research imperatives focus on several key areas. A primary objective is the development of more efficient and environmentally friendly methods for its synthesis. Traditional methods often involve the reaction of 4-nitroaniline (B120555) with formic acid or its derivatives. ontosight.ai Researchers are exploring novel catalytic systems and reaction conditions to improve yields, reduce reaction times, and minimize waste. researchgate.netresearchgate.net
Another significant area of research is the exploration of its utility in the synthesis of novel compounds. By leveraging the reactivity of both the formamide and the 4-nitrophenyl moieties, scientists are working to create new molecules with potential applications in medicine and materials science. royalsocietypublishing.org For example, the reduction of the nitro group to an amine, followed by further functionalization, is a common strategy. mdpi.com
Furthermore, detailed characterization of the compound's chemical and physical properties remains an important aspect of research. This includes spectroscopic analysis to fully understand its structure and reactivity. rsc.orgscispace.comrsc.org A comprehensive understanding of these properties is crucial for its effective application in various synthetic endeavors.
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H6N2O3 | ontosight.ai |
| Molecular Weight | 166.13 g/mol | nih.govsigmaaldrich.com |
| Appearance | White to yellow crystalline solid | ontosight.airsc.org |
| Melting Point | 194.4-200 °C | rsc.orgsigmaaldrich.comlookchem.com |
| Boiling Point | 395.4 °C at 760 mmHg | lookchem.com |
| Density | 1.407 g/cm³ | lookchem.com |
| Flash Point | 193 °C | lookchem.com |
| CAS Number | 16135-31-2 | rsc.orgnih.govsigmaaldrich.com |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Source |
| ¹H NMR (DMSO-d6, 500 MHz) | δ 10.81 (s, 1H), 10.70 (d, J = 10.0 Hz, 0.3H), 9.05 (d, J = 10.3 Hz, 0.3H), 8.18-8.23 (d, J = 9.0 Hz, 2H), 7.80-7.83 (d, J = 8.8 Hz, 2H) | rsc.orgrsc.org |
| ¹³C NMR (CDCl3, 62.9 MHz) | δ 112.1, 117.1, 129.7, 130.4, 132.9, 133.4, 141.5, 141.7, 159.8, 162.3 | scispace.com |
| IR Spectra (ATR) | Available | nih.gov |
| Mass Spectrometry (GC-MS) | Available | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-nitrophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-5H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCQFVRINYOPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167119 | |
| Record name | 4-Nitroformanilide | |
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Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16135-31-2 | |
| Record name | 4-Nitroformanilide | |
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| Record name | 16135-31-2 | |
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| Record name | 4-Nitroformanilide | |
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| Record name | N-(4-Nitrophenyl)formamide | |
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| Record name | N-FORMYL-P-NITROANILINE | |
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Synthetic Methodologies for N 4 Nitrophenyl Formamide and Analogues
Conventional Formylation Strategies of 4-Nitroaniline (B120555)
Conventional formylation methods typically involve the reaction of an amine with a formylating agent. For the synthesis of N-(4-nitrophenyl)formamide, the substrate is 4-nitroaniline, an amine whose reactivity is significantly influenced by the strong electron-withdrawing nature of the nitro group.
Reaction with Formic Acid and Derivatives
The most direct method for the N-formylation of 4-nitroaniline is its reaction with formic acid or its derivatives. rsc.org Various protocols have been developed to drive this reaction to completion and achieve high yields.
A common approach involves heating the amine with formic acid. For instance, N-(4-nitrophenethyl)formamide, a related compound, is synthesized by refluxing 4-nitrophenethylamine hydrochloride with a mixture of 88% formic acid and sodium formate (B1220265). rsc.orgresearchgate.net The use of sodium formate in conjunction with formic acid is a reported strategy for producing formamides at room temperature under solvent-free conditions. nih.gov
To enhance the electrophilicity of the formyl group, formic acid is often used in combination with a dehydrating agent, such as acetic anhydride (B1165640). This mixture generates acetic formic anhydride in situ, a potent formylating agent. nih.gov One procedure details the dropwise addition of a formic acid and acetic anhydride mixture to a solution of 4-methyl-2-nitroaniline (B134579) in methylene (B1212753) chloride, resulting in a high yield of the corresponding formamide (B127407). acs.org Another study utilized formic acid and acetic anhydride over silica (B1680970) gel for the N-formylation of various anilines, including 4-nitroaniline, which yielded 73% of this compound. nih.gov
The reaction conditions can be further optimized using different catalysts and media. Formic acid in polyethylene (B3416737) glycol (PEG) has been shown to effectively formylate anilines at room temperature, tolerating functional groups like the nitro group. nih.gov Microwave irradiation has also been employed to accelerate the reaction. For example, using the reusable ion exchange resin Amberlite IR-120[H+] as a catalyst, the formylation of amines with formic acid under microwave conditions was completed in 60-120 seconds with excellent yields. nih.gov More recently, solid acids like silica sulfuric acid have been used to catalyze the N-formylation of anilines, including the challenging 4-nitroaniline, with formic acid under solvent-free conditions, yielding the product in 65% isolated yield. researchgate.net
Mechanochemical methods, which involve grinding the reactants together in a ball mill, offer a solvent-free alternative. A 70% yield of this compound was achieved by milling 4-nitroaniline with formic acid and 1-(p-toluenesulfonyl)imidazole. x-mol.com
Table 1: Conventional Synthetic Methods for this compound and Analogues
| Formylating Agent/System | Substrate | Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Formic acid / Acetic anhydride over SiO₂ | 4-Nitroaniline | Stirring, 2 hours | 73% | nih.gov |
| Formic acid / 1-(p-toluenesulfonyl)imidazole | 4-Nitroaniline | Ball milling, 120 min | 70% | x-mol.com |
| Formic acid / Silica Sulfuric Acid | 4-Nitroaniline | Solvent-free, 50-60°C | 65% | researchgate.net |
| Aqueous 85% formic acid / Toluene | p-Nitroaniline | Reflux with Dean-Stark trap | Inert (No reaction) | ablesci.com |
| Formic acid / Acetic anhydride | 4-Methyl-2-nitroaniline | Methylene chloride, RT, 16 hours | 97.7% | acs.org |
| Formic acid / Sodium formate | 4-Nitrophenethylamine HCl | Reflux | Not specified | rsc.org |
| Formic acid / Polyethylene glycol | Anilines | Room temperature, 4-6 hours | High | nih.gov |
Influence of Substituents on Formylation Yield and Reactivity
The electronic nature of substituents on the aniline (B41778) ring plays a critical role in the N-formylation reaction. Electron-donating groups (EDGs) enhance the nucleophilicity of the amino group, thereby increasing its reactivity and generally leading to higher yields. researchgate.net Conversely, electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), decrease the basicity and nucleophilicity of the amine, making the reaction more difficult. researchgate.netrsc.orgacs.org
This effect is clearly demonstrated in studies comparing the formylation of a series of substituted anilines. In a microwave-assisted reaction with formic acid, the reaction yield increased in the following order: this compound < N-(4-chlorophenyl)formamide < N-phenylformamide < N-(4-methoxyphenyl)formamide. rsc.orgacs.org This trend directly correlates with the basicity of the parent aniline, where 4-methoxyaniline (with an EDG) is more basic and 4-nitroaniline (with a strong EWG) is significantly less basic than aniline. acs.org
The low reactivity of 4-nitroaniline is a recurring theme. Its amino group is known to have very low basicity, making it difficult to acylate. researchgate.netrsc.org In some protocols, such as heating with aqueous formic acid in toluene, 4-nitroaniline was found to be completely inert. ablesci.com Similarly, in a deep eutectic solvent system, amines with strong electron-withdrawing groups gave lower yields and required longer reaction times. nih.gov However, several methods have been successfully applied to overcome this low reactivity, including the use of catalysts like natural HEU zeolite or silica sulfuric acid, which facilitate the formylation of the poorly reactive 4-nitroaniline. researchgate.netrsc.org
Catalytic Approaches to N-Formylation
In the quest for greener and more sustainable chemical processes, significant research has focused on developing catalytic methods for N-formylation. A particularly attractive approach involves using carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 source.
Carbon Dioxide (CO₂) as a C1 Source in Catalytic N-Formylation of Amines
The conversion of CO₂ into valuable chemicals like formamides is a key area in carbon capture and utilization. These reactions typically require a catalyst to activate the inert CO₂ molecule and a reducing agent to effect the transformation.
The reaction mechanism is complex and can proceed through different pathways. One proposed pathway involves the initial reaction between the amine and CO₂ to form a carbamate (B1207046) salt, which then activates the hydrosilane. acs.org Another pathway suggests the direct insertion of CO₂ into the Si-H bond of the hydrosilane to form a silyl (B83357) formate intermediate, which then reacts with the amine. nih.gov The specific pathway and the efficiency of the reaction are highly dependent on the catalyst, the hydrosilane, and the substrate. Phenylsilane (B129415) is often the preferred reducing agent for achieving high yields of the formylated product. mdpi.com
A variety of catalytic systems have been developed to facilitate the hydrosilane-mediated reductive amidation of CO₂.
Tetrabutylammonium fluoride (B91410) (TBAF) : Fluoride salts, particularly TBAF, have been shown to be efficient catalysts for this transformation. epfl.ch The fluoride ion is believed to activate the hydrosilane. This catalytic system is effective under mild conditions and can even promote the formylation of less reactive substrates. For example, the TBAF-catalyzed reaction of 4-nitroaniline with CO₂ and PhSiH₃ successfully yields this compound. nih.gov Another study demonstrated the use of TBAF with metallic silicon powder (recovered from solar panel waste) as the reductant, showcasing a move towards even more sustainable reagents. nih.gov
N-Heterocyclic Carbenes (NHCs) : NHCs are powerful organocatalysts that have been widely applied in CO₂ fixation. researchgate.netnih.govresearchgate.net In this context, NHCs can act in multiple ways. They can activate CO₂ by forming a stable NHC-CO₂ adduct (a zwitterionic betaine-type species), which then becomes the active species for the subsequent reaction. researchgate.netacs.org Alternatively, DFT studies suggest that the NHC may not directly activate CO₂ or the silane, but rather act as a precursor to an in situ formed ionic liquid that is the true catalyst. acs.orgnih.gov Regardless of the precise mechanism, NHCs have proven to be highly effective for the formylation of a broad range of amines. nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : The organic superbase DBU is another effective catalyst for the reductive amidation of CO₂. nih.gov It has been used to catalyze the reaction in both batch and continuous flow systems. rsc.org DBU-based ionic liquids have also been developed as highly efficient and recyclable catalysts for the conversion of CO₂ to formamides without the need for organic solvents. researchgate.net The basicity of DBU is crucial for the reaction, likely facilitating the formation of the carbamate intermediate. acs.org
Diazaphospholenes : Metal-free phosphorus-based catalysts, such as 1,3,2-diazaphospholenes, have emerged as effective catalysts for N-formylation with CO₂. nih.govrsc.org The mechanism involves the hydrophosphination of CO₂, where the diazaphospholene adds across the C=O bond to form a phosphorus formate intermediate. nih.govx-mol.com This formate group is then transferred to the hydrosilane, which subsequently formylates the amine. nih.gov This system operates under ambient conditions and represents a novel metal-free approach to CO₂ activation. nih.govresearchgate.net
Keggin-Based Hybrids : Polyoxometalates (POMs), particularly those with a Keggin structure, are being explored as photocatalysts for CO₂ reduction. rsc.orgrsc.org These inorganic metal-oxide clusters possess unique redox and photocatalytic properties. rsc.orgrsc.org A Keggin-based hybrid solid, PS-97, was shown to be an active and recyclable photocatalyst for the N-formylation of various anilines with CO₂ and phenylsilane under visible light and ambient conditions. rsc.org This approach combines CO₂ utilization with photocatalysis, offering a green and sustainable pathway to formamides. researchgate.netrsc.org
Table 2: Catalytic Systems for N-Formylation of Amines with CO₂ and Hydrosilane
| Catalyst | Substrate Example(s) | Reductant | Key Features | Reference(s) |
|---|---|---|---|---|
| TBAF | 4-Nitroaniline | PhSiH₃ | Efficient, mild conditions, activates less reactive amines. | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Various amines | PMHS, PhSiH₃ | Powerful organocatalyst, activates CO₂ via adduct formation. | nih.govacs.org |
| DBU | Various amines | (MeO)₃SiH | Organic superbase, suitable for batch and continuous flow. | nih.govrsc.org |
| 1,3,2-Diazaphospholene | Amine derivatives | Ph₂SiH₂ | Metal-free catalysis, ambient conditions, proceeds via phosphorus formate. | nih.govx-mol.com |
| Keggin-Based Hybrid (PS-97) | Substituted anilines | Phenyl silane | Heterogeneous photocatalyst, uses visible light, recyclable. | rsc.orgrsc.org |
Heterogeneous Catalysis (e.g., Zeolites, Silica Sulfuric Acid)
The use of solid acid catalysts is a cornerstone of green chemistry, offering advantages such as ease of separation, reusability, and often milder reaction conditions. In the synthesis of nitrogen-containing heterocyclic compounds, which are structurally related to formamides, various solid acid catalysts have demonstrated considerable efficacy.
Catalysts such as HY-zeolite and silica-supported sulfuric acid have been successfully employed in the synthesis of 4-amino-pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net Silica sulfuric acid (SSA), in particular, is noted for its utility in preparing numerous heterocyclic rings, including flavones, pyrroles, and benzimidazoles. chemistryjournal.net It is prepared through the reaction of silica gel with chlorosulfonic acid. chemistryjournal.net In the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, SSA serves as an efficient catalyst for the cyclocondensation of carboxylic acids and thiosemicarbazide (B42300) under solvent-free conditions. chemistryjournal.net This method highlights the impact of substituents on the aromatic ring; carboxylic acids with electron-withdrawing groups tend to produce higher yields in shorter reaction times compared to those with electron-donating groups. chemistryjournal.net
While direct synthesis of this compound using these specific catalysts is not extensively detailed, the principles are transferable. For instance, the formylation of amines is a key reaction, and catalysts that are effective for related transformations, like the synthesis of polyhydroquinolines using Cu-IRMOF-3, showcase the potential of heterogeneous catalysis in this field. researchgate.net The amine functionality within such catalysts can help stabilize metal ions and enhance the synthesis of related nitrogen-containing compounds. researchgate.net
Table 1: Comparison of Catalysts in the Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes (An Illustrative Heterogeneously Catalyzed Reaction)
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| [H-NMP][HSO4] | 110 | 15 | 95 |
| p-TSA | 110 | 45 | 85 |
| H2SO4 | 110 | 60 | 70 |
| [Et3NH][HSO4] | 110 | 30 | 90 |
| DABCO | 110 | 120 | 40 |
Data derived from an analogous synthesis to illustrate catalyst efficiency. academie-sciences.fr
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. icm.edu.plbspublications.net This technology is particularly effective for reactions in polar solvents or under solvent-free conditions. bspublications.netresearchgate.net
The synthesis of this compound and its analogues from the corresponding anilines and formic acid is significantly enhanced by microwave irradiation. icm.edu.pl In a comparative study, the reaction of 4-nitroaniline with formic acid under microwave heating demonstrates the influence of electronic effects on the reaction yield. The electron-withdrawing nitro group on the aniline ring reduces its basicity, resulting in a lower yield compared to aniline or anilines with electron-donating substituents. icm.edu.plresearchgate.net The observed order of reaction yield is: this compound < N-(4-chlorophenyl)formamide < N-phenylformamide < N-(4-methoxyphenyl)formamide. icm.edu.plresearchgate.netdntb.gov.ua This provides a practical demonstration of how substituent effects govern amine reactivity. researchgate.net
The key advantages of microwave-assisted protocols include a dramatic reduction in reaction time, from hours to mere seconds or minutes, and often the elimination of bulk solvents, aligning with the principles of green chemistry. bspublications.netrsc.org
Table 2: Yields of Microwave-Assisted Synthesis of N-Arylformamides
| Amine | Substituent Type | Product | Yield (%) |
|---|---|---|---|
| 4-Nitroaniline | Strong Electron-Withdrawing | This compound | < 60% (lowest) |
| 4-Chloroaniline | Weak Electron-Withdrawing | N-(4-Chlorophenyl)formamide | Intermediate |
| Aniline | Neutral | N-Phenylformamide | Intermediate |
| 4-Methoxyaniline | Strong Electron-Donating | N-(4-Methoxyphenyl)formamide | > 90% (highest) |
Qualitative yield data based on the reactivity principles described in the literature. icm.edu.plresearchgate.net
Multi-Step Synthesis of this compound Derivatives
While this compound itself is a valuable compound, it also serves as a building block or a structural motif in more complex molecules. Multi-step syntheses are employed to construct these elaborate derivatives, often for applications in medicinal chemistry and materials science. royalsocietypublishing.orgchim.it
An example is the synthesis of N-(4′-nitrophenyl)-l-prolinamides. This process begins with the base-catalyzed condensation of p-fluoronitrobenzene with l-proline (B1679175) to produce N-(4′-nitrophenyl)-l-proline adducts. royalsocietypublishing.org This intermediate, which contains the core N-(4-nitrophenyl) structure, is then carried forward to create a library of amide derivatives. royalsocietypublishing.org Such multi-step sequences allow for the systematic modification of a core structure to explore structure-activity relationships. royalsocietypublishing.org
Activation of Precursors (e.g., Acid Adducts)
A critical step in many multi-step syntheses, particularly in amide bond formation, is the activation of a precursor molecule. This typically involves converting a less reactive functional group, such as a carboxylic acid, into a more electrophilic species that can readily react with a nucleophile.
In the synthesis of N-(4′-nitrophenyl)-l-prolinamides, the carboxylic acid group of the N-(4′-nitrophenyl)-l-proline adduct is activated. royalsocietypublishing.org This is achieved by treating the adduct with thionyl chloride (SOCl₂), which converts the carboxylic acid into a highly reactive N-(4′-nitrophenyl)pyrrolidine-2-carboxylic acid chloride. royalsocietypublishing.org The complete removal of excess thionyl chloride is crucial for the success of this activation step before the addition of the amine nucleophile. royalsocietypublishing.org
Another advanced strategy involves the intramolecular rearrangement of N-2-nitrophenyl hydrazonyl bromides. acs.orgnih.gov Under basic conditions, these precursors form highly reactive nitrile imines, which then rearrange to generate an N-hydroxybenzotriazole activated ester in situ. acs.orgnih.gov This activated species can then efficiently react with an amine to form an amide bond, a process that requires an initial activation period to allow for the rearrangement before the amine is introduced. acs.org
One-Pot Reaction Strategies
To improve efficiency, reduce waste, and simplify procedures, chemists often employ one-pot reaction strategies where multiple synthetic steps are performed sequentially in the same reaction vessel without isolating the intermediate products.
Chemical Reactivity and Reaction Mechanisms of N 4 Nitrophenyl Formamide
Hydrolysis Pathways of N-(4-Nitrophenyl)formamide
This compound, also known as p-nitroformanilide, can be broken down through hydrolysis, yielding 4-nitroaniline (B120555) and formic acid. ontosight.ai The reactivity of amides like this compound is generally lower than that of esters, with hydrolysis typically requiring either acidic or basic conditions to proceed at a significant rate. viu.ca
The hydrolysis pathways are generally understood to proceed via two primary mechanisms: acid-catalyzed and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis : This pathway involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as a protonated amine, a better leaving group) results in the formation of a carboxylic acid. chemistrysteps.comnih.gov For this compound, this would involve the formation of formic acid and the 4-nitroanilinium ion. Theoretical studies on formamide (B127407) itself show this to be a viable pathway. nih.gov
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. chemistrysteps.com The subsequent step, the elimination of the amide anion, is generally unfavorable as the amide anion is a very strong base and thus a poor leaving group. However, in an irreversible step, the strongly basic leaving amine anion deprotonates the initially formed carboxylic acid, driving the reaction to completion. chemistrysteps.com In the context of related compounds, it has been noted that p-nitrophenylformamide itself hydrolyzes in basic solution, which can lead to complex reaction kinetics when it is a product of another reaction being studied under basic conditions. rsc.org
Interestingly, in enzymatic studies, the hydrolysis of p-nitroformanilide by jack bean urease could not be detected, indicating a high specificity of the enzyme for other substrates like urea (B33335) and simple amides. cdnsciencepub.com
Reactivity of this compound Derivatives
The chemical properties of this compound can be extended to its derivatives, which exhibit unique reactivity patterns, particularly in ring-opening reactions and their use as precursors to acylating agents.
N-(4-Nitrophenyl)aziridine-1-carboxamide is a derivative of significant interest due to its unique structural features. The molecule contains an aziridine (B145994), a three-membered nitrogen-containing heterocycle, which is inherently strained. solubilityofthings.comresearchgate.net This ring strain makes the compound susceptible to ring-opening reactions. solubilityofthings.com
The reactivity of the aziridine ring is further enhanced by the presence of an electron-withdrawing group on the nitrogen atom. nih.govresearchgate.net In N-(4-Nitrophenyl)aziridine-1-carboxamide, the N-carboxamide group, substituted with a 4-nitrophenyl moiety, acts as such an activating group. This activation facilitates the cleavage of the C-N or C-C bonds of the aziridine ring by various nucleophiles. solubilityofthings.comnih.govresearchgate.net These ring-opening reactions are a versatile strategy in organic synthesis for creating functionalized amino compounds that are otherwise difficult to access. nih.gov The efficiency and regioselectivity of the ring-opening depend on several factors, including the nature of the nucleophile and the specific reaction conditions. nih.gov
The general reactivity is summarized in the table below:
| Feature | Description | Implication for Reactivity |
| Ring Strain | The three-membered aziridine ring has significant bond angle strain (approx. 26-27 kcal/mol). researchgate.net | The ring is prone to open to relieve this strain, making it a good electrophile. |
| Activating Group | The N-carboxamide group with a 4-nitrophenyl substituent is strongly electron-withdrawing. solubilityofthings.comresearchgate.net | Increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. |
| Nucleophilic Attack | A wide range of nucleophiles can open the activated aziridine ring. | Provides a synthetic route to diverse, highly functionalized amine derivatives. |
Derivatives and related structures of this compound can serve as precursors to reactive acylating agents. These agents are valuable in synthesis for introducing acyl groups onto other molecules.
One example involves the dehydration of this compound using triphosgene (B27547) in the presence of triethylamine. This reaction yields para-nitrophenyl (B135317) isocyanide, a reactive intermediate. biorxiv.org
Another related compound, (4-Nitrophenyl)-N-benzylformamide, has been shown to react with chlorides in the presence of a phosphine (B1218219) to generate 4-nitrophenylchloroformate. This product is a known acylating agent capable of reacting with amides or thiocarbamates.
Furthermore, N-phthaloyl-3-(4-nitrophenyl)-(S)-alanyl chloride, an acyl chloride derived from a nitrophenyl-containing amino acid, serves as an effective chiral acylating agent in the kinetic resolution of racemic amines. The electronic properties of the nitrophenyl group influence the effectiveness of these acylating agents.
Mechanisms of N-Formylation Reactions
N-formylation is the process of adding a formyl group (-CHO) to an amine, and it is the fundamental reaction for producing formamides, including this compound. The core of this reaction is a nucleophilic attack by the amine.
The N-formylation of an amine generally proceeds through the nucleophilic attack of the amine's lone pair of electrons on an electrophilic formylating agent. The specific pathway depends on the reagent used.
With Formic Acid : When formic acid is the formylating agent, the reaction can be catalyzed by an acid. The catalyst protonates the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic. The amine then attacks this activated carbon. A subsequent loss of a water molecule from the resulting intermediate furnishes the final formamide product.
With Formic Acid Esters : Using a formic acid ester, such as ethyl formate (B1220265), the amine directly attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, eliminating an alcohol (e.g., ethanol) to yield the formamide.
With Carbon Dioxide and Hydrosilanes : In more complex catalytic systems using CO2 as the carbon source and a hydrosilane as a reductant, the reaction often proceeds via a silyl (B83357) formate intermediate (a formoxysilane). The amine nucleophilically attacks the silicon-activated formyl group of this intermediate to produce the N-formylated product.
The table below outlines various N-formylation reactions and the key nucleophilic attack step.
| Formylating Agent | Catalyst/Conditions | Key Mechanistic Step | Product |
| Formic Acid | Heat (80 °C), solvent-free | Nucleophilic attack of amine on formic acid carbonyl. | Formamide |
| Ethyl Formate | Catalyst- and solvent-free, 60 °C | Nucleophilic attack of amine on ester carbonyl. | Formamide |
| CO2 / Hydrosilane | Base catalyst (e.g., DBU) | Nucleophilic attack of amine on a silyl formate intermediate. | Formamide |
| Acetic Formic Anhydride (B1165640) | In situ generation, -20 °C | Nucleophilic attack of amine on the more reactive formyl carbonyl of the anhydride. | Formamide |
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Nitrophenyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of N-(4-Nitrophenyl)formamide by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. Deshielded protons, which are in electron-poor environments, resonate at higher chemical shifts (downfield), while shielded protons in electron-rich environments resonate at lower chemical shifts (upfield).
In the ¹H NMR spectrum of this compound, distinct signals are observed for the formyl proton (-CHO), the amine proton (-NH-), and the aromatic protons of the nitrophenyl ring. The formyl proton typically appears as a singlet or a doublet, depending on the rotational isomerism around the C-N amide bond, at a downfield region due to the electron-withdrawing nature of the adjacent carbonyl group. The amine proton also resonates downfield and its signal can be broad due to quadrupole effects and exchange phenomena.
The aromatic protons on the 4-nitrophenyl ring exhibit a characteristic splitting pattern. Due to the strong electron-withdrawing effect of the nitro group (-NO₂), the aromatic protons ortho to the nitro group are more deshielded and appear at a higher chemical shift compared to the protons meta to the nitro group. This results in a distinct set of doublets for the aromatic region.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Formyl (CHO) | ~8.3 - 8.6 | s or d |
| Amine (NH) | ~9.8 - 10.8 | br s |
| Aromatic (ortho to NO₂) | ~8.2 - 8.3 | d |
| Aromatic (meta to NO₂) | ~7.7 - 7.9 | d |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the formamide (B127407) group is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 160-165 ppm. The aromatic carbons of the nitrophenyl ring show a range of chemical shifts depending on their position relative to the nitro and formamide substituents. The carbon atom directly attached to the nitro group (ipso-carbon) is highly deshielded. The other aromatic carbons also exhibit distinct signals based on their electronic environments.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~160 - 165 |
| Aromatic (C-NO₂) | ~145 - 150 |
| Aromatic (C-NH) | ~142 - 147 |
| Aromatic (CH, ortho to NO₂) | ~125 - 130 |
| Aromatic (CH, meta to NO₂) | ~118 - 123 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Analysis of Rotational Isomers (Rotamers)
The partial double bond character of the C-N amide bond in this compound restricts free rotation, leading to the existence of two planar rotational isomers, or rotamers: the E (trans) and Z (cis) forms. nih.gov These rotamers are in dynamic equilibrium, and their presence can be detected by NMR spectroscopy, particularly at low temperatures where the rate of interconversion is slow on the NMR timescale. nih.gov
The distinct chemical environments of the protons and carbons in the E and Z isomers result in separate sets of signals in the NMR spectra. For instance, the coupling constant between the formyl proton and the amine proton can differ significantly between the two rotamers. In the trans isomer, this coupling is typically larger than in the cis isomer. nih.gov The relative intensities of the signals for each rotamer can be used to determine their equilibrium populations.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.
Key vibrational modes observed in the FT-IR spectrum include:
N-H Stretching: A prominent band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the amide group. researchgate.net
C=O Stretching (Amide I): A strong absorption band typically found between 1650 and 1700 cm⁻¹, corresponding to the carbonyl stretch of the formamide group. researchgate.net
N-H Bending (Amide II): An absorption band in the region of 1530-1570 cm⁻¹, which arises from a combination of N-H bending and C-N stretching.
NO₂ Stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch usually appearing between 1500 and 1550 cm⁻¹ and a symmetric stretch between 1330 and 1370 cm⁻¹. esisresearch.org
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage and the aromatic C-N bond contribute to bands in the fingerprint region.
Aromatic C-H and C=C Stretching: Bands corresponding to the stretching vibrations of the aromatic C-H and C=C bonds are observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C=O Stretch (Amide I) | 1650 - 1700 |
| N-H Bend (Amide II) | 1530 - 1570 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1330 - 1370 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be more prominent in one technique than the other.
In the FT-Raman spectrum of this compound, the symmetric vibrations of non-polar bonds often produce strong signals. Key features in the FT-Raman spectrum include:
Symmetric NO₂ Stretching: This mode often gives a very strong and characteristic band in the Raman spectrum, typically around 1340 cm⁻¹. esisresearch.org
Aromatic Ring Vibrations: The breathing modes of the phenyl ring are often strong in the Raman spectrum.
C=O Stretching: The carbonyl stretch is also observable in the Raman spectrum, though its intensity can vary.
The combination of FT-IR and FT-Raman data provides a comprehensive vibrational profile of this compound, allowing for a detailed structural characterization and confirmation of the presence of its key functional groups.
Surface-Enhanced Raman Scattering (SERS) for Surface Interactions
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. The technique can enhance the Raman signal by orders of magnitude, allowing for the detection of even single molecules. This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal substrate, and a chemical enhancement involving charge-transfer interactions between the molecule and the surface.
When this compound is analyzed by SERS, it is expected that the molecule would adsorb onto the metal surface primarily via its nitro group. This interaction would lead to significant enhancement of the vibrational modes associated with the nitro group, particularly the symmetric and asymmetric stretching frequencies. Furthermore, the orientation of the molecule on the surface, which is influenced by factors like solvent and surface morphology, would affect the relative enhancement of different Raman bands researchgate.netscirp.org. Studies on related molecules show that changes in orientation, such as the phenyl ring tilting with respect to the metal surface, can be inferred from the SERS spectrum researchgate.net.
Table 1: Expected Prominent SERS Bands for this compound Based on Analogs
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
|---|---|---|
| NO₂ Symmetric Stretch | 1310-1350 | Strong enhancement expected due to charge-transfer interaction with the metal surface. |
| C-N Stretch | 1280-1320 | Often coupled with nitro group vibrations. |
| Ring Breathing Mode | 850-880 | Characteristic of the para-substituted benzene (B151609) ring. |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable information about the molecule's structure.
A documented mass spectrum specifically for this compound (C₇H₆N₂O₃, molecular weight: 166.13 g/mol ) is not available in comprehensive public databases like NIST . However, analysis of its structure and comparison with related compounds like N-(4-nitrophenyl)acetamide allows for the prediction of its expected fragmentation pattern under electron ionization (EI).
The molecular ion peak [M]⁺• would be expected at m/z 166. The primary fragmentation pathways would likely involve the cleavage of the amide bond and modifications to the nitro group.
Predicted Fragmentation Pathways:
Loss of the formyl group (•CHO): Cleavage of the N-C bond of the amide could lead to the loss of a formyl radical, resulting in a fragment ion corresponding to the 4-nitroaniline (B120555) radical cation at m/z 138.
Loss of Nitric Oxide (•NO) and Carbon Monoxide (CO): Nitroaromatic compounds frequently exhibit fragmentation involving the nitro group. The molecular ion might lose •NO (30 Da) to yield an ion at m/z 136, followed by the loss of CO (28 Da) to give a fragment at m/z 108.
Loss of Nitrogen Dioxide (•NO₂): A fragment corresponding to the loss of the entire nitro group could result in an ion at m/z 120.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 166 | [C₇H₆N₂O₃]⁺• | (Molecular Ion) |
| 138 | [C₆H₆N₂O]⁺• | •CHO |
| 120 | [C₇H₆NO]⁺ | •NO₂ |
| 108 | [C₆H₄O]⁺• | •NO, CO |
| 92 | [C₆H₄N]⁺ | •NO₂, CO |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
A solved crystal structure for this compound is not present in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories uq.edu.au. However, crystallographic data from highly analogous compounds, such as N-(4-nitrophenethyl)formamide (C₉H₁₀N₂O₃) and N-(4-nitrophenyl)cinnamamide (C₁₅H₁₂N₂O₃), can be used to infer its likely solid-state characteristics nih.govresearchgate.net.
In the structure of N-(4-nitrophenethyl)formamide, the nitro group is nearly coplanar with the benzene ring, indicating significant resonance. The molecules are linked into chains by intermolecular N—H···O hydrogen bonds, where the amide hydrogen acts as the donor and an oxygen atom from the nitro group of an adjacent molecule acts as the acceptor nih.gov. A similar hydrogen bonding motif is observed in N-(4-nitrophenyl)cinnamamide, where N—H···O interactions link molecules into a two-dimensional network researchgate.net.
Based on these related structures, it is highly probable that the crystal structure of this compound would also be heavily influenced by N—H···O hydrogen bonds between the formamide N-H group and the oxygen atoms of the nitro group on a neighboring molecule. The planarity of the nitrophenyl group would likely be maintained.
Table 3: Crystallographic Data for the Closely Related Compound N-(4-Nitrophenethyl)formamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.4754 (1) |
| b (Å) | 17.6664 (5) |
| c (Å) | 12.1548 (4) |
| β (°) | 93.021 (2) |
| Volume (ų) | 959.67 (5) |
| Z | 4 |
Computational and Theoretical Investigations of N 4 Nitrophenyl Formamide
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful tool for examining the properties of molecular systems. For N-(4-Nitrophenyl)formamide, DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to predict its behavior with a high degree of accuracy. edu.krdarxiv.org
Molecular Geometry Optimization and Conformation Analysis
The optimized molecular structure of this compound is characterized by specific bond lengths and angles that are influenced by the electronic effects of the nitro and formyl groups.
| Parameter | Value |
| Molecular Formula | C₇H₆N₂O₃ sigmaaldrich.com |
| Molecular Weight | 166.13 g/mol sigmaaldrich.com |
| Melting Point | 196-200 °C sigmaaldrich.com |
This table presents basic molecular information for this compound.
Vibrational Wavenumber and Assignment Interpretation
Vibrational spectroscopy, coupled with DFT calculations, is a fundamental technique for identifying functional groups and understanding the bonding within a molecule. Theoretical calculations of vibrational frequencies for this compound and related compounds provide a basis for assigning the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net
Key vibrational modes for this compound include:
N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹. researchgate.net
C=O Stretching: The carbonyl stretch is a strong band usually found between 1600-1750 cm⁻¹. researchgate.netresearchgate.net
NO₂ Stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations.
Aromatic C-H and C-C Stretching: These vibrations appear in specific regions of the spectrum and are indicative of the phenyl ring. researchgate.net
DFT calculations help in the precise assignment of these bands by predicting their wavenumbers and intensities. For instance, in related nitro-containing aromatic amides, the calculated vibrational frequencies have shown good correlation with experimental data. researchgate.netnih.gov
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400-3500 | ~3300-3400 |
| C=O Stretch | ~1700-1750 | ~1650-1700 |
| Asymmetric NO₂ Stretch | ~1550-1600 | ~1500-1550 |
| Symmetric NO₂ Stretch | ~1350-1400 | ~1330-1370 |
This table provides a general comparison of calculated and experimental vibrational frequencies for key functional groups in molecules similar to this compound.
Electronic Properties: HOMO-LUMO Energy Gaps
The electronic properties of a molecule are crucial for understanding its reactivity and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. irjweb.com
For this compound, the HOMO is typically localized on the phenyl ring and the formamide (B127407) nitrogen, while the LUMO is concentrated on the nitro group due to its strong electron-withdrawing nature. This distribution facilitates intramolecular charge transfer from the formamide and phenyl parts of the molecule to the nitro group. grafiati.com The calculated HOMO-LUMO gap provides insights into the molecule's potential for applications in areas like nonlinear optics. researchgate.net DFT calculations have been widely used to determine these energy levels and the associated energy gap. edu.krdnist.gov
| Parameter | Calculated Value (eV) |
| HOMO Energy | Varies with calculation method |
| LUMO Energy | Varies with calculation method |
| HOMO-LUMO Gap (ΔE) | ~3-5 eV (typical for similar molecules) edu.krd |
This table presents typical ranges for HOMO-LUMO energies and the energy gap for aromatic nitro compounds based on DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org In an MEP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would show a high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic interactions. researchgate.net The hydrogen atom of the amide group (N-H) and the protons on the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. chemrxiv.org MEP analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative effects and intramolecular charge transfer. uni-muenchen.de
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C=O) | High |
| LP(O) of C=O | π(C-N) | Moderate |
| π(Phenyl Ring) | π*(NO₂) | High |
This table illustrates some of the significant donor-acceptor interactions and their relative stabilization energies that would be expected in this compound based on NBO analysis of similar structures.
Thermodynamic Property Calculations (Heat Capacity, Entropy, Enthalpy)
| Thermodynamic Property | Calculated Value (at 298.15 K) |
| Heat Capacity (Cₚ) | Varies with calculation method |
| Entropy (S) | Varies with calculation method |
| Enthalpy (H) | Varies with calculation method |
This table indicates that thermodynamic properties can be calculated for this compound, though specific values would depend on the computational method and basis set used.
Non-Linear Optical (NLO) Property Predictions and Hyperpolarizability Studies
The quest for advanced materials for photonic and optoelectronic applications has spurred significant computational interest in molecules with substantial non-linear optical (NLO) properties. Organic molecules, particularly those with a push-pull electronic structure, are at the forefront of this research. The this compound scaffold incorporates a powerful electron-withdrawing nitro group (-NO2) conjugated with an electron-donating amino group (part of the formamide linkage), making it a classic example of a D-π-A (donor-π bridge-acceptor) system. This molecular arrangement is a key prerequisite for high second-order NLO activity.
Computational chemistry, primarily through Density Functional Theory (DFT), provides a powerful tool for predicting the NLO response of such molecules before their synthesis. The key parameter of interest is the first-order hyperpolarizability (β), a tensor quantity that measures the second-order NLO response. A large β value is indicative of a strong NLO material.
Theoretical studies on analogous structures consistently demonstrate the critical role of the p-nitrophenyl moiety. For instance, in studies of push-pull tetrazoles where a p-nitrophenyl group acts as the electron acceptor, DFT calculations have been employed to predict hyperpolarizability. nih.gov The CAM-B3LYP functional with a large basis set like 6-311++G** is often chosen for these calculations as it provides reliable results for organic molecules. nih.gov Calculations on p-nitroaniline, a closely related parent compound, using this method yield a total first hyperpolarizability (βtot) of 32.3 x 10⁻³⁰ esu, which shows good agreement with experimental values and validates the computational approach. nih.gov
Further computational investigations on molecules containing a naphthalene (B1677914) donor linked to a nitrophenyl acceptor group have also been performed to understand structure-property relationships. researchgate.net These DFT studies reveal that molecular systems with a single nitrophenyl group exhibit large first static hyperpolarizabilities. researchgate.net The planarity between the donor, acceptor, and the linking π-bridge is crucial for electron delocalization, which in turn enhances the hyperpolarizability. The introduction of the this compound motif into larger frameworks, such as Metal-Organic Frameworks (MOFs), has been computationally and experimentally shown to induce NLO activity in the bulk material. acs.org While p-nitroaniline itself crystallizes in a centrosymmetric structure which cancels out its NLO effect, forcing a polar alignment within a framework like MIL-53 leads to materials with significant Second-Harmonic Generation (SHG) activity. acs.org
The table below summarizes representative computational findings for molecules containing the p-nitroaniline motif, illustrating the methods used and the magnitude of predicted NLO properties.
| Compound/System | Computational Method | Predicted Property | Value |
| p-Nitroaniline | CAM-B3LYP/6-311++G | First Hyperpolarizability (βtot) | 32.3 x 10⁻³⁰ esu nih.gov |
| 2,5-disubstituted tetrazole with p-nitrophenyl acceptor | CAM-B3LYP/6-311++G | First Hyperpolarizability (βtot) | Varies based on donor group nih.gov |
| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | DFT (B3LYP/6-31++G(d,p)) | First Static Hyperpolarizability (β) | 18.068 x 10⁻³⁰ esu researchgate.net |
| MIL-53(Al) with 2-amino-5-nitroterephthalate linker | DFT (B3LYP/6-31G(d,p)) | Second-Order NLO Response | Comparable to KDP (Potassium Dihydrogen Phosphate) acs.org |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding the molecular basis of ligand-target interactions. Several complex molecules incorporating the this compound or a closely related N-(4-nitrophenyl)acetamide scaffold have been investigated using molecular docking to explore their potential as therapeutic agents.
These studies highlight how the N-(4-nitrophenyl) moiety can be crucial for anchoring a ligand within the active site of a protein. The nitro group is a potent hydrogen bond acceptor, and the phenyl ring can engage in various interactions, including π-π stacking and hydrophobic contacts with amino acid residues.
For example, a series of novel benzenesulphonamide-based carboxamides were synthesized and docked against the dihydroorotate (B8406146) dehydrogenase of Plasmodium falciparum (pfDHODH), a validated target for antimalarial drugs. researchgate.net The compound 2-[N-(benzenesulfonyl)-1-phenylformamido]-3-methyl-N-(4-nitrophenyl)pentanamide (BSPFMNPP) demonstrated a strong binding affinity, indicating its potential as an antimalarial candidate. researchgate.net Similarly, in the search for novel caspase inhibitors for apoptosis-related therapies, isatin-based derivatives were studied. The compound 2-(2,3-Dioxoindolin-1-yl)-N-(4-nitrophenyl)acetamide was docked into the active site of caspase-3, where the N-(4-nitrophenyl)acetamide portion was found to form significant interactions. nih.gov
Another study focused on developing dual inhibitors for enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR) of Mycobacterium tuberculosis. mdpi.com A synthesized benzohydrazide (B10538) derivative, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(4-nitrophenyl)acetyl)benzohydrazide, was evaluated through docking, revealing its binding mode and potential as an anti-tubercular agent. mdpi.com
The following table summarizes the findings from various molecular docking studies involving compounds that contain the N-(4-nitrophenyl) group.
| Ligand Containing N-(4-nitrophenyl) Moiety | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 2-[N-(benzenesulfonyl)-1-phenylformamido]-3-methyl-N-(4-nitrophenyl)pentanamide (BSPFMNPP) | Plasmodium falciparum Dihydroorotate Dehydrogenase | -7.2 | Not specified in abstract researchgate.net |
| 2-(2,3-Dioxoindolin-1-yl)-N-(4-nitrophenyl)acetamide | Caspase-3 | Not specified | van der Waals, T-shaped π-π, and pi-cation interactions nih.gov |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(4-nitrophenyl)acetyl)benzohydrazide | M. tuberculosis Enoyl-ACP Reductase (InhA) & DHFR | Not specified | Not specified in abstract mdpi.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide | α-glucosidase, α-amylase | Not specified | Not specified in abstract nih.gov |
Computational Chemistry for Biological Activity Prediction
Computational chemistry offers a suite of tools that go beyond molecular docking to predict the biological activity of compounds like this compound and its derivatives. These methods aim to establish a quantitative structure-activity relationship (QSAR), where the biological activity of a series of compounds is correlated with their physicochemical properties or molecular descriptors.
The prediction of biological activity often begins with an in silico assessment of a molecule's pharmacokinetic properties, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion). For instance, studies on related structures like N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide have used computational methods to evaluate drug-likeness based on criteria such as Lipinski's Rule of Five. ijcce.ac.ir Such analyses can flag potential liabilities early in the drug discovery process.
The results from molecular docking studies provide a structural basis for observed or predicted activity. researchgate.net For example, when a series of benzamide (B126) derivatives were evaluated as potential antidiabetic agents, molecular docking and subsequent molecular dynamics simulations were used to rationalize their α-glucosidase and α-amylase inhibitory activities. nih.gov The simulations can reveal the stability of the ligand-protein complex and the persistence of key interactions over time, offering a more dynamic picture than static docking poses.
Furthermore, computational approaches can guide the synthesis of new derivatives. Based on the docking results of an initial compound, chemists can propose modifications to the scaffold to enhance binding affinity or improve selectivity. For example, if the N-(4-nitrophenyl) group is found in a spacious hydrophobic pocket, adding substituents to the phenyl ring could lead to better activity. This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug design. bibliotekanauki.pl The ultimate goal is to build predictive models that can reliably screen large virtual libraries to identify novel bioactive compounds containing the this compound core structure for various therapeutic applications, from antimicrobial to anticancer agents. researchgate.netnih.govtandfonline.com
Applications and Functionalization Strategies of N 4 Nitrophenyl Formamide in Advanced Chemical Synthesis
Intermediates in Pharmaceutical Synthesisontosight.airesearchgate.net
The utility of N-(4-Nitrophenyl)formamide as an intermediate is prominent in the pharmaceutical industry. ontosight.ai Its structural motifs are incorporated into various therapeutic agents, highlighting its importance in drug discovery and development.
Precursors for Antimicrobial and Anti-inflammatory Agentsontosight.ai
This compound is a key precursor in the synthesis of various antimicrobial and anti-inflammatory agents. ontosight.ai The nitrophenyl moiety can be found in several classes of compounds exhibiting these biological activities. For instance, derivatives of this compound have been investigated for their potential as antibacterial agents. Research has shown that certain N-aryl amino acids derived from 4-nitroaniline (B120555), a related compound, exhibit significant antibacterial activity against various strains. mdpi.com Specifically, N-(4-Nitrophenyl)-L-proline has demonstrated notable potency. mdpi.com Furthermore, the core structure is relevant in the synthesis of certain anti-inflammatory drugs. core.ac.uknih.govpjps.pknih.gov
Chiral Building Blocks in Drug Discovery (e.g., N-aryl amino acids)nih.govresearchgate.net
In the realm of drug discovery, the development of chiral molecules is of paramount importance. N-aryl amino acids, which can be synthesized from precursors like this compound, are valuable chiral building blocks. nih.govnih.govenamine.net These N-arylated amino acid derivatives are integral components in many physiologically significant systems and can be incorporated into peptides and proteins. nih.gov This incorporation allows for the development of novel methods to study protein structures and functions. nih.gov The synthesis of N-(4'-substituted phenyl)-l-prolinamides, for example, starts from the condensation of p-fluoronitrobenzene with l-proline (B1679175), leading to N-aryl-l-prolines which can be further modified. nih.govresearchgate.net
Synthesis of Fluoroquinolones and Nitrogen-Bridged Heterocyclesorgchemres.orgquimicaorganica.org
N-formyl compounds, including this compound, play a crucial role as intermediates in the synthesis of fluoroquinolone antibiotics. quimicaorganica.orgrsc.orgtandfonline.com The formylation step is often a key transformation in the construction of the quinolone core. The synthesis of these potent antibacterial agents often involves the reaction of a substituted aniline (B41778) with a reagent that introduces a formyl group, which is then cyclized to form the quinolone ring system. quimicaorganica.org Additionally, N-formyl compounds are precursors in the synthesis of various nitrogen-bridged heterocycles, which are structural motifs present in many biologically active molecules. orgchemres.orgrsc.orgnih.gov
Precursors for Isocyanide Preparationorgchemres.orgunl.edu
This compound serves as a direct precursor for the preparation of 4-nitrophenyl isocyanide. unl.edu This transformation is typically achieved through a dehydration reaction. The resulting isocyanide is a valuable reagent in organic synthesis, particularly in multicomponent reactions such as the Ugi and Passerini reactions. nih.gov The synthesis of p-nitrophenyl isocyanide from this compound involves dissolving the formamide (B127407) in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine, followed by cooling. unl.edu Although isocyanides are known for their pungent odor, a novel odorless isonitrile, 4-(N-phthalimido)phenyl isonitrile, has been synthesized from a formamide derivative, highlighting ongoing research to improve the handling of these useful compounds. nih.gov
Applications in Dye and Pigment Synthesisontosight.ai
The chemical structure of this compound makes it a suitable starting material for the synthesis of various dyes and pigments. ontosight.ai The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. Azo dyes are a large and important class of colorants used in various applications, including textiles, printing, and food coloring.
Role in Polymer and Resin Productionontosight.aidokumen.pub
This compound and its derivatives can be utilized in the production of polymers and resins. ontosight.ai The presence of reactive functional groups allows for its incorporation into polymer chains, potentially imparting specific properties to the resulting material. For instance, it can be used in the synthesis of heat-resistant resins. google.com The development of bio-based polymers is an active area of research, and nitrogen-containing chemicals derived from biomass are being explored for the synthesis of various polymers and resins. dokumen.pub
Chemical Protection Group Strategies for Amines and Alcohols
The formyl group of this compound can be utilized as a protecting group for amines. N-formylation is a crucial transformation in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutically important molecules, as it shields the amine functionality from unwanted reactions. academie-sciences.fr The synthesis of this compound itself from 4-nitroaniline and formic acid is a well-established process. ontosight.ai
One notable method for the N-formylation of amines, including anilines with electron-withdrawing groups like 4-nitroaniline, involves the use of ultrasound irradiation under solvent- and catalyst-free conditions. This environmentally benign approach offers high yields and short reaction times. For instance, the N-formylation of p-nitroaniline using this method resulted in a 95% yield. academie-sciences.fr
While direct information on this compound as a protecting group for alcohols is less common, the related 4-nitrophenyl moiety is integral to base-labile protecting groups for both amines and alcohols. Specifically, 4-nitrophenyl carbonates and carbamates offer an orthogonal protection strategy to the more common acid-labile groups. These groups are stable in acidic and neutral conditions but are readily cleaved under mild basic conditions.
The general scheme for the protection of an amine (as a carbamate) using a 4-nitrophenyl group is outlined below:
| Reactant | Reagent | Product |
| Amine (R-NH₂) | 4-Nitrophenyl Chloroformate | 4-Nitrophenyl Carbamate (B1207046) |
This strategy allows for selective deprotection, a valuable tool in multi-step organic synthesis.
Research Applications in Materials Science and Nanotechnology
This compound and its derivatives are valuable research chemicals in the fields of materials science and nanotechnology. ontosight.ai The presence of the nitro group allows for further functionalization, making these compounds useful as intermediates in the synthesis of more complex functional materials. smolecule.com
One area of application is in polymer synthesis, where related compounds can act as monomers for the production of heat-resistant polymers with desirable mechanical properties. For example, N-(2-chloro-5-nitrophenyl)formamide can serve as a monomer in such applications.
In the realm of nanotechnology, derivatives of this compound have been investigated for their potential use in creating functional materials. smolecule.com A notable application is the use of N-(4-nitrophenethyl)formamide as an intermediate in the synthesis of an artificial chlordimeform (B52258) antigen. nih.gov This antigen is then used in immunoassays for the detection of chlordimeform, a technique that often employs nanoparticle-based detection methods. nih.govnano.gov Furthermore, the functionalization of carbon nanomaterials with 4-nitrophenyl groups is a strategy employed to modify their surface properties and enhance their performance in various applications.
Table 1: Applications of this compound and Related Compounds in Materials Science and Nanotechnology
| Application Area | Specific Use | Compound Mentioned |
| Polymer Synthesis | Monomer for heat-resistant polymers | N-(2-chloro-5-nitrophenyl)formamide |
| Nanotechnology | Intermediate for artificial antigen synthesis for immunoassays | N-(4-Nitrophenethyl)formamide nih.gov |
| Functional Materials | Investigated for creating functional materials | N-(4-Nitro-benzyl)-formamide smolecule.com |
Building Blocks for Heterocyclic Compounds
This compound and its analogs serve as important building blocks for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The formamide and nitrophenyl moieties provide reactive sites for cyclization and further derivatization reactions.
Quinazolines: Derivatives of this compound have been used in the synthesis of quinazolinones. For example, 2-methyl-3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazoline has been synthesized, demonstrating the incorporation of the N-(4-nitrophenyl) moiety into the quinazoline (B50416) scaffold. acs.org Quinazoline derivatives are known to exhibit a wide range of biological activities.
Imidazoles: The N-(4-nitrophenyl) group has been incorporated into imidazole (B134444) structures. For instance, 4-(4-Chlorophenyl)-N-(4-nitrophenyl)-5-(piperidin-1-yl)-1H-imidazol-2-amine has been synthesized. niscpr.res.in Imidazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Triazoles: N-(4-nitrophenyl) substituted amino-4H-1,2,4-triazole derivatives have been synthesized and evaluated for their biological activities, such as aromatase inhibition. nih.gov The synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is another example where the nitrophenyl group is a key component of the final heterocyclic product. mdpi.com
Table 2: Heterocyclic Compounds Synthesized from this compound Derivatives
| Heterocycle Class | Specific Compound Example |
| Quinazolines | 2-Methyl-3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazoline acs.org |
| Imidazoles | 4-(4-Chlorophenyl)-N-(4-nitrophenyl)-5-(piperidin-1-yl)-1H-imidazol-2-amine niscpr.res.in |
| Triazoles | N-(4-nitrophenyl) substituted amino-4H-1,2,4-triazole derivatives nih.gov |
| Triazoles | 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde mdpi.com |
Biological and Pharmacological Investigations of N 4 Nitrophenyl Formamide Derivatives
Antimicrobial Activities
The quest for novel antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of N-(4-nitrophenyl)formamide. Research has shown that these compounds exhibit promising activity against a range of microbial pathogens.
A series of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines were synthesized and evaluated for their antibacterial properties. Among these, the derivative N-(3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl amino)-4-oxo-2-phenylquinazoline-3(4H)-carboxamidine (BQC7) demonstrated potent activity against several Gram-positive bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 3 µg/mL. semanticscholar.org This particular compound also showed antitubercular activity at a concentration of 12.5 µg/mL. semanticscholar.org
Furthermore, new N-formyl tetrahydropyrimidine (B8763341) derivatives have been synthesized and screened for their in-vitro antibacterial activity. chemrevlett.comchemrevlett.com The results indicated that the presence and position of substituents on the aryl ring attached to the pyrimidine (B1678525) nucleus significantly influence the antimicrobial activity. Specifically, derivatives with fluoro, methoxy, chloro, and nitro groups on the benzene (B151609) ring at the C4-position of the pyrimidine nucleus showed enhanced antibacterial effects. chemrevlett.com
In another study, a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides were synthesized, including a derivative with a 4-nitrophenyl group. These compounds were screened for their antimicrobial activity, with some showing broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. hilarispublisher.com The collective findings from these studies underscore the potential of this compound derivatives as a scaffold for the development of new antimicrobial drugs.
Anticancer and Antitumor Properties
The development of effective anticancer agents remains a paramount challenge in modern medicine. Derivatives of this compound have shown considerable promise in this area, with numerous studies highlighting their cytotoxic effects against various cancer cell lines and their potential as therapeutic agents.
Cytotoxicity Against Carcinoma Cell Lines
Extensive research has been conducted to evaluate the cytotoxic potential of this compound derivatives against a panel of human carcinoma cell lines. A study focused on newly synthesized furanone derivatives demonstrated good to moderate anticancer activity against breast carcinoma cells (MCF-7). chemrevlett.com Importantly, these compounds exhibited low toxicity against normal cells (MRC-5), suggesting a degree of selectivity for cancer cells. chemrevlett.com
In a separate investigation, a series of 2,4-disubstituted thiazole (B1198619) derivatives were synthesized, including compounds with a 4-nitrophenylamino acetamide (B32628) side arm. One such derivative, 2-((4-nitrophenyl)amino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide, displayed notable broad-spectrum cytotoxic activity against four human cancer cell lines: HepG2 (liver), MCF-7 (breast), HCT-116 (colon), and HeLa (cervical). rsc.orgmdpi.com The IC50 values for this compound ranged from 6.26 ± 0.3 to 10.01 ± 0.5 μM across the tested cell lines. mdpi.com
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((4-Nitrophenyl)amino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide | HepG2 | 10.01 ± 0.5 | mdpi.com |
| HCT-116 | 6.26 ± 0.3 | mdpi.com | |
| MCF-7 | 7.54 ± 0.4 | mdpi.com | |
| HeLa | 8.82 ± 0.4 | mdpi.com | |
| Furanone Derivative (XIV) | MCF-7 | Good to Moderate Activity | chemrevlett.com |
Potential as Therapeutic Agents
The promising in vitro cytotoxicity of this compound derivatives has spurred further investigation into their potential as therapeutic agents for cancer treatment. The ability of these compounds to induce cell death in cancer cells, coupled with lower toxicity towards normal cells, highlights their therapeutic window.
For instance, the furanone derivatives that showed efficacy against MCF-7 breast cancer cells also demonstrated low toxicity against normal human lung fibroblast cells (MRC-5), indicating a favorable selectivity profile. chemrevlett.com This is a critical attribute for any potential anticancer drug, as it minimizes side effects.
Furthermore, the broad-spectrum activity of certain thiazole derivatives against multiple cancer cell lines suggests their potential utility in treating a variety of cancers. rsc.orgmdpi.com The consistent performance of these compounds across different cancer types underscores the robustness of the this compound scaffold in designing novel anticancer agents. The development of these derivatives into clinically viable therapeutic agents warrants further preclinical and clinical investigation.
Fungicidal Activity and Inhibition Studies
In addition to their antimicrobial and anticancer properties, this compound derivatives have been investigated for their fungicidal activity. Fungal infections, particularly those affecting agricultural crops, pose a significant threat to food security, and the development of new fungicides is of great importance.
A study on the fungicidal properties of 2-amino-4-nitrophenol (B125904) and its derivatives, including N-(2-hydroxy-5-nitrophenyl)formamide, revealed significant activity against several phytopathogenic fungi. The research demonstrated that the replacement of a hydrogen atom in the amino group with an aldehyde group led to an increase in fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. nih.govnih.gov
Another study focused on the synthesis and fungicidal activity of β-carboline alkaloids and their derivatives. It was found that compounds with a 4-nitrophenyl substituent exhibited higher preventative or curative activities against the phytopathogen Peronophythora litchii compared to those with other substituents like phenyl, 4-methoxyphenyl, or 4-chlorophenyl. semanticscholar.org
The following table presents data on the fungicidal activity of selected this compound derivatives.
| Compound/Derivative Class | Fungal Species | Activity | Reference |
| N-(2-hydroxy-5-nitrophenyl)formamide | Rhizoctonia solani | Increased fungicidal activity | nih.govnih.gov |
| Bipolaris sorokiniana | Increased fungicidal activity | nih.govnih.gov | |
| β-Carboline derivatives with 4-nitrophenyl group | Peronophythora litchii | Higher preventative and curative activities | semanticscholar.org |
| N-formyl tetrahydropyrimidine derivatives | Aspergillus niger | Good antifungal activity for some derivatives | chemrevlett.comchemrevlett.com |
These findings highlight the potential of this compound derivatives as effective fungicides for agricultural applications.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such studies provide valuable insights for the rational design of more potent and selective therapeutic agents. Several SAR studies have been conducted on this compound derivatives to elucidate the key structural features responsible for their antimicrobial, anticancer, and fungicidal activities.
In the context of anticancer activity, SAR studies on a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives revealed that the core structure significantly impacts cytotoxicity. For thiazole derivatives, the substitution pattern on the aniline (B41778) moiety was found to be critical. For instance, a 4-nitroanilino acetamide side arm in 2-((4-nitrophenyl)amino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide led to notable broad-spectrum cytotoxic activity. mdpi.com
Regarding fungicidal activity, research on β-carboline derivatives clearly demonstrated that the presence of a 4-nitrophenyl group at the R1 position resulted in higher preventative and curative activities against P. litchii compared to other phenyl substituents. semanticscholar.org Similarly, for 2-amino-4-nitrophenol derivatives, the introduction of a formyl group to the amino nitrogen enhanced activity against specific fungi. nih.gov
In the realm of antimicrobial agents, SAR analysis of N-formyl tetrahydropyrimidine derivatives showed that the nature and position of substituents on the C4-aryl ring were determinant for their activity. Electron-withdrawing groups like nitro and chloro, as well as electron-donating groups like methoxy, at specific positions on the benzene ring were found to enhance the antimicrobial potency. chemrevlett.com
These SAR studies collectively indicate that the 4-nitrophenyl moiety is a critical pharmacophore in many of these derivatives. The electron-withdrawing nature of the nitro group often plays a key role in the observed biological activities. Furthermore, the nature and position of other substituents on the core heterocyclic ring system allow for the fine-tuning of potency and selectivity.
Enzyme System Interactions (e.g., Prostaglandin (B15479496) H Synthase in Related Metabolism)
The biological activity of this compound derivatives is intrinsically linked to their interactions with various enzyme systems within the body. While direct studies on the interaction of these specific formamide (B127407) derivatives with prostaglandin H synthase are not extensively documented, research on the metabolism of structurally related nitroaromatic compounds provides valuable insights into their enzymatic biotransformation.
The metabolism of nitroaromatic compounds often involves nitroreduction, a process catalyzed by nitroreductase enzymes. This enzymatic reduction can lead to the formation of reactive intermediates that are responsible for the compound's biological effects, including both therapeutic and toxicological outcomes. For example, the metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a bladder carcinogen, is known to be influenced by nitroreductase activity. nih.gov
Studies on the metabolism and disposition of FANFT and its deformylated metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), have shown that the metabolic pathways can vary between species. For instance, in guinea pigs, a unique ANFT-N-glucuronide metabolite is formed, a process catalyzed by UDP-glucuronosyltransferase. This metabolic pathway appears to be less prominent in rats, which may contribute to the differing susceptibility of these species to FANFT-induced bladder cancer. This highlights the importance of specific enzyme activities, such as those of nitroreductases and UDP-glucuronosyltransferases, in determining the ultimate biological fate and effect of these compounds.
While the specific interaction with prostaglandin H synthase remains an area for future research, it is plausible that the metabolic activation of this compound derivatives could generate intermediates capable of interacting with a variety of cellular enzymes, thereby influencing a range of physiological processes.
Interaction with Biological Macromolecules
The interaction of this compound and its derivatives with biological macromolecules is a subject of research, particularly concerning their potential as enzyme inhibitors. The structural features of these compounds, including the nitro-substituted phenyl ring and the formamide group, allow for various types of interactions, such as hydrogen bonding and covalent modifications, with the active sites of proteins.
Investigations have revealed that derivatives of this compound can act as inhibitors for various enzymes. For instance, a study into electrophilic fragments identified a derivative, 3-bromo-N-(4-nitrophenyl)-4,5-dihydroisoxazole-5-carboxamide, as a potential covalent inhibitor of the MurE enzyme. researchgate.net This compound demonstrated a 44% inhibition of MurE, suggesting that the N-(4-nitrophenyl) moiety can be incorporated into scaffolds designed for targeted enzyme inhibition. researchgate.net
Further studies on related structures have explored their inhibitory effects on different enzymes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential through the inhibition of α-glucosidase and α-amylase. nih.gov One of the most potent compounds in this series, featuring a substituted nitrophenyl group, showed significantly higher inhibitory activity against both enzymes compared to the standard drug acarbose. nih.gov Molecular docking studies for these compounds revealed interactions, including hydrogen bonding and hydrophobic interactions, with the active site residues of the enzymes. nih.gov
The structural analysis of this compound itself provides insights into its potential for interacting with biological macromolecules. In the solid state, it forms infinite chains through N–H···O=C hydrogen bonds. researchgate.net Notably, the arrangement of these molecules creates a spiral-like structure that is reminiscent of α-helices found in proteins, suggesting a basis for its molecular recognition by protein structures. researchgate.net
Additionally, the metabolism of N-substituted formamides points to direct enzymatic interaction. An enzyme known as N-substituted formamide deformylase (NfdA) has been identified, which is capable of degrading these compounds into amines and formate (B1220265). unl.edu This indicates a direct interaction between the formamide derivative and the enzyme's active site, leading to its breakdown. unl.edu
Research Findings on Enzyme Inhibition by this compound Derivatives
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| 3-bromo-N-(4-nitrophenyl)-4,5-dihydroisoxazole-5-carboxamide | MurE | 44% | researchgate.net |
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Potent Inhibition (Specific value not provided in abstract) | nih.gov |
| α-Amylase | 0.90 ± 0.31 | ||
| Acarbose (Standard) | α-Glucosidase | 39.48 ± 0.80 | nih.gov |
| Acarbose (Standard) | α-Amylase | 5.60 ± 0.30 | nih.gov |
Environmental Dynamics and Chemical Fate of N 4 Nitrophenyl Formamide
Environmental Persistence and Mobility
The persistence of N-(4-Nitrophenyl)formamide in the environment is influenced by its resistance to abiotic and biotic degradation processes. A key abiotic process for this molecule is expected to be hydrolysis. The formamide (B127407) linkage is susceptible to hydrolysis, which would break the compound down into 4-nitroaniline (B120555) and formic acid. epa.gov The rate of this hydrolysis under various environmental conditions (e.g., pH, temperature) would be a critical factor in determining the persistence of the parent compound.
The mobility of this compound in different environmental compartments (air, water, soil, sediment) is governed by its physicochemical properties. To compensate for the lack of experimental data, Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, can be used to estimate these key parameters. epa.govepisuite.devchemistryforsustainability.org
Estimated Physicochemical Properties of this compound
| Property | Estimated Value | EPI Suite™ Module | Significance for Environmental Fate |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 1.34 | KOWWIN™ | Indicates low potential for partitioning into organic matter and biota. |
| Water Solubility | 937.7 mg/L | WSKOWWIN™/WATERNT™ | Suggests relatively high mobility in aqueous systems. |
| Vapor Pressure | 1.11E-05 mm Hg at 25°C | MPBPWIN™ | Low volatility suggests it is unlikely to be present in significant concentrations in the atmosphere. |
| Henry's Law Constant | 2.11E-10 atm-m³/mole | HENRYWIN™ | Indicates that volatilization from water will not be a significant removal process. |
| Soil Adsorption Coefficient (Koc) | 66.89 L/kg | KOCWIN™ | Suggests high mobility in soil and a low tendency to adsorb to soil organic carbon. |
| Atmospheric Oxidation Half-life | 2.75 days | AOPWIN™ | Indicates that if it does enter the atmosphere, it will be moderately persistent. |
The high estimated water solubility and low soil adsorption coefficient (Koc) suggest that this compound is likely to be mobile in soil and aquatic environments. Its low vapor pressure and Henry's Law constant indicate that it will tend to remain in the water or soil compartments rather than partitioning to the atmosphere.
The environmental fate of its primary hydrolysis product, 4-nitroaniline, is also crucial. 4-nitroaniline has a reported log Kow of approximately 1.39 to 1.51, indicating a low potential for bioaccumulation. episuite.dev It is also susceptible to further degradation in the environment. episuite.devlabcorp.com
Bioaccumulation Potential in Organisms
Bioaccumulation, the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues, is a key consideration for assessing environmental risk. The potential for a chemical to bioaccumulate is often correlated with its lipophilicity, which is indicated by the octanol-water partition coefficient (Log Kow).
For this compound, the estimated Log Kow of 1.34 suggests a low potential for bioaccumulation in aquatic organisms. researchgate.net The Bioconcentration Factor (BCF) is another key parameter, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. QSAR models can also estimate the BCF.
EPI Suite™ BCFBAF™ Model Predictions for this compound
| Parameter | Estimated Value | Significance |
|---|---|---|
| Log BCF (regression-based) | 0.5 | Indicates a very low potential for bioconcentration in fish. |
| BCF (regression-based) | 3.162 L/kg wet-wt | Reinforces the low bioaccumulation potential. |
These estimated values for this compound, along with the experimental Log Kow for its primary degradation product, 4-nitroaniline (1.39-1.51), strongly indicate that neither the parent compound nor its initial breakdown product are likely to significantly bioaccumulate in organisms. episuite.dev
Biodegradation Studies of Formamides
Formamides, as a class of compounds, are known to be susceptible to microbial degradation. The enzymatic hydrolysis of the amide bond is a common initial step. For instance, studies on the biodegradation of dimethylformamide (DMF) have shown that it can be broken down by various bacteria, which utilize it as a source of carbon and nitrogen. epa.gov The degradation often proceeds through the formation of formamide, which is then further hydrolyzed to formate (B1220265) and ammonia. epa.gov
The biodegradation of 4-nitroaniline has been more extensively studied. Several bacterial strains have been identified that can degrade 4-nitroaniline, often using it as a sole source of carbon, nitrogen, and energy.
Examples of 4-Nitroaniline Biodegradation by Microorganisms
| Microorganism | Degradation Pathway Highlights | Reference |
|---|---|---|
| Pseudomonas sp. | Complete degradation to carbon dioxide has been observed. | episuite.dev |
| Rhodococcus sp. strain FK48 | Aerobic degradation involves an initial oxidative hydroxylation to form 4-aminophenol, followed by the formation of 1,2,4-benzenetriol. | nih.gov |
The degradation pathways of 4-nitroaniline indicate that the aromatic ring can be opened and the compound can be mineralized, meaning it is completely broken down into inorganic constituents. The ability of microorganisms to degrade 4-nitroaniline suggests that if this compound is hydrolyzed in the environment, its primary aromatic degradation product can be further biodegraded.
The BIOWIN™ module of EPI Suite™ provides predictions on the biodegradability of a chemical. For this compound, the model predicts that it is not readily biodegradable, with an ultimate biodegradation timeframe of weeks. This suggests that while biodegradation may occur, it is not a rapid process for the parent compound.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into N-(4-Nitrophenyl)formamide has established a solid foundation of knowledge regarding its synthesis, characterization, and primary applications. The compound, a white crystalline solid with the molecular formula C7H6N2O3, is primarily recognized as a crucial chemical intermediate. ontosight.ai
Synthesis: The most conventional synthesis methods involve the N-formylation of 4-nitroaniline (B120555). This has been achieved through various reagents and conditions:
Reaction of 4-nitroaniline with formic acid or its derivatives. ontosight.aiprepchem.com
A facile method utilizing sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and carbon dioxide under atmospheric pressure has been developed for N-formylated amines, including this compound. rsc.org
Catalytic systems, such as those using N-heterocyclic carbene supported zinc, have been employed for the N-formylation of amines with CO2 to produce the compound. rsc.org
The reaction yield is influenced by the electronic effects of substituents on the aniline (B41778) precursor, with the electron-withdrawing nitro group in 4-nitroaniline resulting in lower yields compared to electron-donating groups. researchgate.netbibliotekanauki.pl
Properties and Characterization: The physicochemical and spectroscopic properties of this compound have been well-documented, providing a basis for its identification and analysis.
Physical Properties: It is a solid with a melting point reported in the range of 194-200°C. rsc.orgsigmaaldrich.com
Spectroscopic Data: Detailed Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectra have been published, which are essential for its structural confirmation. rsc.orgscispace.comnih.gov The presence of rotamers (cis/trans isomers of the amide bond) is observable in NMR spectra. rsc.orgrsc.org
Interactive Table: Spectroscopic Data for this compound You can filter and sort the data by clicking on the headers.
Applications: The primary established role of this compound is as a precursor or intermediate in the synthesis of other value-added chemicals.
It serves as an intermediate in the production of dyes, pigments (like azo dyes), and polymers. ontosight.ai
In the pharmaceutical sector, it is a building block for synthesizing compounds with potential antimicrobial and anti-inflammatory properties. ontosight.ai
It is used to synthesize N-(4′-nitrophenyl)-l-prolinamides, which have been investigated for their cytotoxic activities against human carcinoma cell lines. researchgate.netnih.gov
It is an intermediate in the preparation of p-nitrophenyl isocyanide. unl.edu
A related compound, N-(4-Nitrophenethyl)formamide, is an intermediate for artificial chlordimeform (B52258) antigen used in immunoassays. nih.gov
Emerging Trends in this compound Research
Current research is moving beyond foundational synthesis and characterization, focusing on greener synthetic routes, novel catalytic applications, and deeper structural analysis.
Sustainable Synthesis: A significant trend is the development of more environmentally benign and efficient synthetic protocols. The use of carbon dioxide (CO2) as a C1 source for the formylation of amines is a key area of this research. rsc.orgnih.gov This approach aligns with the principles of green chemistry by utilizing a renewable and inexpensive feedstock. Catalytic systems, including those based on zinc and N-heterocyclic carbenes, are being explored to facilitate this transformation under milder conditions, such as at room temperature. rsc.orgresearchgate.net
Biocatalysis: The exploration of enzymes for chemical transformations involving formamides is an emerging field. Recent studies have investigated formate (B1220265) dehydrogenases (FDH) and their potential to utilize formamide (B127407) derivatives as alternative hydride donors for cofactor regeneration (e.g., NADPH). acs.org While this research has not yet focused specifically on this compound, it points to a trend of integrating simple amides into biocatalytic cascades, a potential future application for this compound.
Advanced Structural and Materials Science Research: There is growing interest in understanding the solid-state properties of molecules like this compound. Studies on related compounds, such as N-(4-nitrophenethyl)formamide and N-(4-nitrophenyl)-L-prolinol, have involved detailed crystal structure analysis to understand intermolecular interactions like hydrogen bonding. nih.goviucr.orgacs.org This type of research is fundamental to the field of crystal engineering, where the goal is to design materials with specific properties based on their molecular structure.
Unexplored Avenues and Potential Impact
Despite the existing body of research, several avenues concerning this compound remain largely unexplored. Investigating these areas could unlock new applications and a deeper understanding of the compound's potential.
Direct Biological Activity: While this compound is a known precursor to biologically active molecules, its own intrinsic biological profile is not well-characterized. researchgate.netnih.gov Comprehensive screening for antimicrobial, antifungal, or cytotoxic properties could reveal direct therapeutic potential. The structural similarity to other bioactive molecules suggests this could be a fruitful area of investigation. For instance, studies on complex formamide derivatives indicate that the formamide moiety can be a key pharmacophore. ontosight.ai
Biocatalytic Substrate Potential: Following the emerging trend of using formamides in biocatalysis, a significant unexplored avenue is the systematic evaluation of this compound as a substrate for various enzyme classes. acs.org Its potential use in enzymatic cascades, for example as an amine or hydride donor following C-N bond cleavage, has not been investigated. Success in this area could provide novel, green routes for synthesizing chiral amines or for regenerating expensive cofactors, which would have a substantial impact on the pharmaceutical and fine chemical industries.
Materials Science Applications: The application of this compound in materials science is mentioned generically but lacks specific, in-depth research. ontosight.ai The presence of a nitro group (an electron-withdrawing group) and a formamide group (capable of hydrogen bonding) suggests potential for creating novel materials. nih.goviucr.org Future research could focus on:
Nonlinear Optics: Investigating the potential for second-harmonic generation in crystalline forms, as the nitroaromatic system is a common feature in such materials.
Organic Semiconductors: Exploring its properties as a component in organic electronic devices.
Self-Assembling Systems: Studying its ability to form ordered structures like gels or liquid crystals, driven by its hydrogen bonding and π-π stacking capabilities.
Environmental Fate and Toxicology: Detailed studies on the environmental impact and toxicological profile of this compound are lacking. As its use as a chemical intermediate continues, understanding its persistence, degradation pathways, and potential risks to ecosystems and human health is crucial for ensuring its safe and sustainable application. ontosight.ai
Interactive Table: Future Research Directions for this compound You can filter and sort the data by clicking on the headers.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-(4-Nitrophenyl)formamide, and how is purity ensured?
- Synthesis : Typically involves formylation of 4-nitroaniline using formic acid or formylating agents (e.g., acetic-formic anhydride). The reaction is carried out under reflux in polar solvents like acetic acid .
- Purity Control : Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Purity is confirmed by HPLC (>95% purity) and melting point analysis (194.4–196.0°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : NMR (DMSO-) shows distinct signals: δ 10.81 (s, formamide NH), 8.40 (s, aromatic H adjacent to nitro), and 8.15–8.27 ppm (aromatic H). Cis/trans isomerism is observed (3:1 ratio) via split NH signals .
- IR : Strong absorption at ~1670 cm (C=O stretch) and ~1520 cm (asymmetric NO stretch) .
- Mass Spectrometry : Molecular ion peak at 180.16 [M] confirms molecular weight .
Q. What are the key physicochemical properties relevant to experimental design?
- Melting Point : 194.4–196.0°C .
- Solubility : Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.
- Stability : Stable at room temperature but sensitive to strong acids/bases due to the nitro and amide groups .
Advanced Research Questions
Q. How does the nitro group influence the electronic and reactivity profile of this compound?
- The nitro group is a strong electron-withdrawing substituent, directing electrophilic substitution to the meta position and enhancing hydrogen-bonding capacity. This increases reactivity in nucleophilic acyl substitution (amide hydrolysis) and facilitates use as a precursor in heterocyclic synthesis (e.g., benzimidazoles) .
Q. What challenges arise from cis-trans isomerism in this compound, and how are they resolved?
- Isomer Separation : Cis/trans isomers (3:1 ratio) complicate NMR interpretation. Separation via preparative TLC or crystallization in nonpolar solvents is required for pure isomer isolation .
- Impact on Reactivity : Trans isomers exhibit higher stability in hydrolysis reactions, while cis isomers show faster kinetics in cyclization pathways .
Q. What biological activities have been investigated for this compound derivatives?
- Antiproliferative Activity : Derivatives like N-(4-nitrophenyl)acrylamide show moderate cytotoxicity (IC = 1 mM in HeLa cells) via interference with cellular redox pathways .
- Antimicrobial Potential : Nitro-substituted amides inhibit bacterial enoyl-ACP reductase, a target for Gram-positive pathogens .
Q. How can computational methods predict the reactivity of this compound?
- Global Reactivity Descriptors : DFT calculations reveal a low HOMO-LUMO gap (4.5 eV), indicating high electrophilicity. Fukui indices predict nucleophilic attack at the carbonyl carbon .
- Molecular Docking : Models suggest binding affinity with kinase enzymes (e.g., EGFR), supporting its role as a pharmacophore in drug design .
Q. What purification strategies address common byproducts in this compound synthesis?
- Byproduct Removal : Unreacted 4-nitroaniline is removed via acid-base extraction (pH-dependent solubility).
- Advanced Techniques : High-vacuum distillation or zone refining improves purity for crystallographic studies (>99% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
